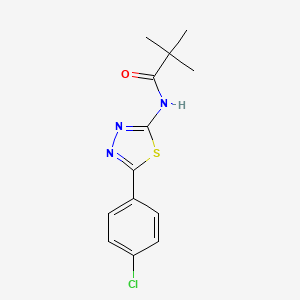

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

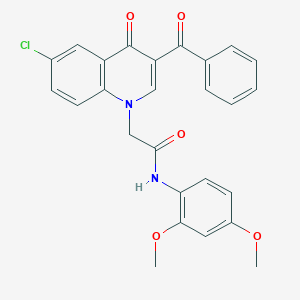

“N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)pivalamide” is a chemical compound that contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would include a thiadiazole ring attached to a pivalamide group and a chlorophenyl group. The exact structure could be confirmed using techniques like NMR and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the thiadiazole ring or the amide group. Thiadiazoles can undergo reactions like alkylation, acylation, and halogenation .Scientific Research Applications

Cystic Fibrosis Therapy

One study investigated a compound structurally related to N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)pivalamide, focusing on correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. By designing and synthesizing analogues, researchers established the importance of constraining rotation about the bithiazole-tethering for corrector activity, which significantly affects therapeutic outcomes in cystic fibrosis treatment (Yu et al., 2008).

Antiviral Activity

Another study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid and evaluated their anti-tobacco mosaic virus activity. This research highlights the antiviral potential of these compounds, providing a basis for further exploration in antiviral drug development (Chen et al., 2010).

Anticancer Evaluation

In a study focused on anticancer activity, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized and evaluated against a panel of human cancer cell lines. Several compounds showed promising anticancer activity, indicating the potential of this compound analogues in cancer therapy (Tiwari et al., 2017).

Drug Delivery System

Research into polyamide-montmorillonite nanocomposites for drug delivery revealed the successful intercalation of polyamides modified from 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol into montmorillonite. These materials demonstrated controlled release behavior and potential antimicrobial activity, underscoring their utility in drug delivery systems (Salahuddin et al., 2014).

Antimicrobial Agents

A study synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating their antimicrobial activity against various pathogens. The findings demonstrate the antimicrobial potential of these derivatives, offering insights into new treatments for infections (Sah et al., 2014).

Mechanism of Action

Target of Action

The primary targets of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide are the cell lines of Mycobacterium tuberculosis . This compound has been synthesized and tested against these cell lines for its antitubercular activity .

Mode of Action

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide interacts with its targets by distributing the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction is believed to inhibit the growth of Mycobacterium tuberculosis cells .

Biochemical Pathways

It is known that the compound’s activity can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interfere with the normal functioning of the bacterial cell, leading to its death.

Result of Action

The molecular and cellular effects of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide’s action result in the inhibition of Mycobacterium tuberculosis cell growth . This makes the compound a potential candidate for the development of novel antitubercular agents .

Biochemical Analysis

Biochemical Properties

It is known that the compound’s activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with various enzymes, proteins, and other biomolecules in a biochemical context.

Cellular Effects

Preliminary studies suggest that the compound has antitubercular activity, indicating that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLQYQTWHYJECP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2580331.png)

![(Z)-3-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2580332.png)

![4-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)

![N-{3-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2580344.png)

![2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2580348.png)

![N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2580349.png)

![4-[[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2580351.png)

![1-(2-Fluorophenyl)-4-{[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B2580352.png)